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Compound of Interest

Compound Name: (S)-1-(2-chlorophenyl)ethanol

Cat. No.: B139417 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(S)-1-(2-chlorophenyl)ethanol is a chiral secondary alcohol that serves as a key intermediate

in the synthesis of various pharmaceutical compounds. Its specific stereochemistry is often

crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API).

A thorough understanding of its physical properties is essential for its proper handling,

characterization, and utilization in synthetic and developmental processes. This guide provides

a comprehensive overview of the known physical and spectral properties of (S)-1-(2-
chlorophenyl)ethanol, along with detailed experimental protocols for their determination.
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Property Value Reference

Chemical Name (1S)-1-(2-chlorophenyl)ethanol [1]

Synonyms
(S)-2-Chloro-alpha-

methylbenzyl alcohol
[1]

CAS Number 131864-71-6 [1]

Molecular Formula C₈H₉ClO [1]

Molecular Weight 156.61 g/mol [2]

Appearance Colorless to light yellow liquid [3]

Physicochemical Properties
A summary of the key physicochemical properties of 1-(2-chlorophenyl)ethanol is presented

below. It is important to note that some of these properties have been reported for the racemic

mixture.

Property Value Conditions

Melting Point
Not available (liquid at room

temperature)
-

Boiling Point 121-123 °C at 14 mmHg[4]

Density 1.18 g/cm³ Temperature not specified[4]

Refractive Index 1.5420-1.5480 at 20 °C[5]

Specific Rotation ([α]D) -17.65°
at 29 °C (c = 0.58 in CH₂Cl₂)

(inferred)[6]

Solubility Slightly soluble in water. [1]

Spectral Data
The following tables summarize the characteristic spectral data for 1-(2-chlorophenyl)ethanol.
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¹H NMR Spectroscopy
Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

7.60 (approx.) d Ar-H

7.28-7.34 (approx.) m Ar-H

7.20 (approx.) t J = 7.6 Ar-H

5.10-5.15 (approx.) m CH-OH

2.34 (approx.) s OH

1.47 (approx.) d J = 6.4 CH₃

Note: The provided assignments are based on typical chemical shifts for similar structures and

may vary slightly based on solvent and experimental conditions.

¹³C NMR Spectroscopy
Chemical Shift (δ) ppm Assignment

143.1 (approx.) Ar-C (C-Cl)

131.6 (approx.) Ar-C

129.4 (approx.) Ar-CH

128.4 (approx.) Ar-CH

127.2 (approx.) Ar-CH

126.4 (approx.) Ar-CH

66.9 (approx.) CH-OH

23.5 (approx.) CH₃

Note: The provided assignments are based on typical chemical shifts for similar structures and

may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3357 (approx.) Strong, Broad O-H stretch (alcohol)

3069 (approx.) Medium C-H stretch (aromatic)

1474, 1437 (approx.) Medium C=C stretch (aromatic ring)

1048 (approx.) Strong
C-O stretch (secondary

alcohol)

754 (approx.) Strong
C-H bend (ortho-disubstituted

benzene)

Mass Spectrometry (MS)
m/z Relative Intensity Possible Fragment

156 Moderate [M]⁺ (Molecular ion)

141 High [M - CH₃]⁺

125 Moderate [M - OCH₃]⁺ or [M - H₂O - H]⁺

111 Moderate [C₇H₄Cl]⁺

77 High [C₆H₅]⁺

Experimental Protocols
Detailed methodologies for the determination of key physical properties are provided below.

Determination of Specific Rotation
Objective: To measure the specific rotation of (S)-1-(2-chlorophenyl)ethanol.

Apparatus: Polarimeter, volumetric flask (10 mL), analytical balance, syringe.

Procedure:

Accurately weigh approximately 58 mg of (S)-1-(2-chlorophenyl)ethanol.
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Quantitatively transfer the sample to a 10 mL volumetric flask.

Dissolve the sample in and dilute to the mark with dichloromethane (CH₂Cl₂).

Transfer the solution to a 1 dm polarimeter cell, ensuring no air bubbles are present.

Measure the optical rotation at 29 °C using the sodium D-line (589 nm).

The specific rotation is calculated using the formula: [α] = α / (l × c), where α is the observed

rotation, l is the path length in decimeters, and c is the concentration in g/mL.[7]

¹H and ¹³C NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of (S)-1-(2-
chlorophenyl)ethanol.

Apparatus: NMR spectrometer (e.g., 400 MHz), NMR tubes, deuterated solvent (e.g., CDCl₃),

micropipette.

Procedure:

Dissolve 5-10 mg of (S)-1-(2-chlorophenyl)ethanol in approximately 0.7 mL of deuterated

chloroform (CDCl₃).

Transfer the solution to a clean, dry NMR tube.

Acquire the ¹H NMR spectrum, typically using a sufficient number of scans to achieve a good

signal-to-noise ratio.

Acquire the ¹³C NMR spectrum, which may require a larger number of scans.

Process the spectra (Fourier transform, phase correction, and baseline correction) and

integrate the ¹H NMR signals.

Infrared (IR) Spectroscopy
Objective: To obtain the infrared spectrum of (S)-1-(2-chlorophenyl)ethanol.

Apparatus: FTIR spectrometer with a liquid sample holder (e.g., salt plates).
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Procedure:

Place a drop of neat (S)-1-(2-chlorophenyl)ethanol between two salt plates (e.g., NaCl or

KBr).

Mount the salt plates in the spectrometer's sample holder.

Acquire the spectrum over the range of 4000-400 cm⁻¹.

Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule.

Mass Spectrometry (MS)
Objective: To determine the mass-to-charge ratio of the molecular ion and major fragments of

(S)-1-(2-chlorophenyl)ethanol.

Apparatus: Mass spectrometer, typically coupled with a gas chromatograph (GC-MS).

Procedure:

Prepare a dilute solution of (S)-1-(2-chlorophenyl)ethanol in a volatile solvent (e.g.,

methanol or dichloromethane).

Inject the sample into the GC-MS system.

The compound will be separated on the GC column and then ionized in the mass

spectrometer (commonly by electron ionization).

The mass analyzer will separate the ions based on their mass-to-charge ratio, and the

detector will record their abundance.

Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic

fragmentation patterns.
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Caption: Workflow for the physical and spectral characterization of (S)-1-(2-
chlorophenyl)ethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.evitachem.com/product/evt-303123
https://www.thermofisher.com/order/catalog/product/B24800.06
https://www.thermofisher.com/order/catalog/product/B24800.06
https://www.rsc.org/suppdata/c5/cc/c5cc00612k/c5cc00612k1.pdf
https://en.wikipedia.org/wiki/Specific_rotation
https://www.benchchem.com/product/b139417#physical-properties-of-s-1-2-chlorophenyl-ethanol
https://www.benchchem.com/product/b139417#physical-properties-of-s-1-2-chlorophenyl-ethanol
https://www.benchchem.com/product/b139417#physical-properties-of-s-1-2-chlorophenyl-ethanol
https://www.benchchem.com/product/b139417#physical-properties-of-s-1-2-chlorophenyl-ethanol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b139417?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b139417?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

